molecular formula C17H15N3OS2 B6519464 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide CAS No. 895454-79-2

2-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide

Cat. No. B6519464
CAS RN: 895454-79-2
M. Wt: 341.5 g/mol
InChI Key: MJIIPFLSHCDOSO-UHFFFAOYSA-N
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Description

“2-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the molecular formula C15H16N2O3S2. It has an average mass of 336.429 Da and a monoisotopic mass of 336.060242 Da .


Molecular Structure Analysis

The molecular structure of this compound includes various functional groups such as a sulfanyl group, an acetamide group, a pyridinyl group, and a thiazolyl group .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3. It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds. Its ACD/LogP is 2.65, and its ACD/LogD (pH 5.5) is 2.22. The compound has a polar surface area of 123 Å2 and a molar volume of 240.4±5.0 cm3 .

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown due to the lack of research on this specific compound .

Pharmacokinetics

Its molecular weight (336429 Da ) suggests that it could be orally bioavailable, as compounds with a molecular weight under 500 Da typically have better absorption and permeability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of research on this specific compound .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. Without specific studies on this compound, it’s difficult to provide detailed information .

properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-12-4-6-14(7-5-12)22-11-16(21)20-17-19-15(10-23-17)13-3-2-8-18-9-13/h2-10H,11H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIIPFLSHCDOSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide

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